(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Overview
Description
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is a chiral compound that belongs to the class of dihydropyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyl and oxo groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate typically involves the condensation of appropriate benzyl-substituted precursors under controlled conditions. One common method includes the reaction of benzylamine with benzyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted pyrazine derivatives, while reduction may produce benzyl-substituted dihydropyrazine alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: The enantiomer of the compound, which may exhibit different biological activity.
Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: The racemic mixture of the compound.
2-Benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate: A similar compound lacking the benzyl group at the 2-position.
Uniqueness
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of multiple benzyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
benzyl (3S)-3-benzyl-2-oxo-1,3-dihydropyrazine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18-17(13-15-7-3-1-4-8-15)21(12-11-20-18)19(23)24-14-16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLJRNILMPTFW-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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